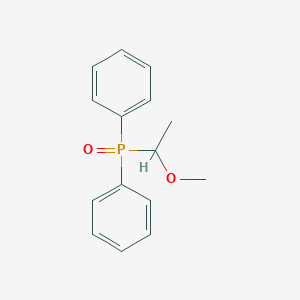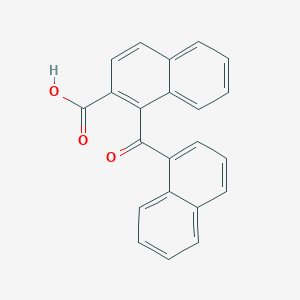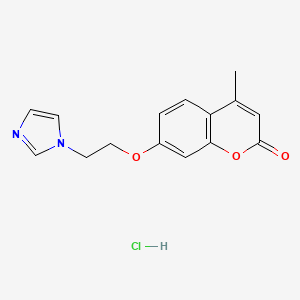![molecular formula C9H14O B11938424 3-Ethenylbicyclo[2.2.1]heptan-3-ol CAS No. 61063-16-9](/img/structure/B11938424.png)
3-Ethenylbicyclo[2.2.1]heptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylbicyclo[221]heptan-3-ol is a bicyclic compound with a unique structure that includes a hydroxyl group and an ethenyl group This compound is part of the norbornane family, which is known for its rigid bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbicyclo[2.2.1]heptan-3-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions can yield the desired bicyclic compound. For instance, the reaction of cyclopentadiene with an appropriate dienophile can produce the norbornene structure, which can then be functionalized to introduce the hydroxyl and ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by specific functionalization steps. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethenylbicyclo[2.2.1]heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 3-ethenylbicyclo[2.2.1]heptan-3-one.
Reduction: Formation of 3-ethylbicyclo[2.2.1]heptan-3-ol.
Substitution: Formation of 3-halobicyclo[2.2.1]heptan-3-ol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethenylbicyclo[2.2.1]heptan-3-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 3-Ethenylbicyclo[221]heptan-3-ol involves its interaction with molecular targets through its hydroxyl and ethenyl groups The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions, such as addition or polymerization
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethylbicyclo[2.2.1]heptan-2-one
- Bicyclo[2.2.1]heptan-2-ol
- exo-2,3-Epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides
Uniqueness
3-Ethenylbicyclo[2.2.1]heptan-3-ol is unique due to the presence of both a hydroxyl group and an ethenyl group on the norbornane structure. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and industrial applications. The rigid bicyclic structure also contributes to its stability and specificity in reactions.
Eigenschaften
CAS-Nummer |
61063-16-9 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-ethenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H14O/c1-2-9(10)6-7-3-4-8(9)5-7/h2,7-8,10H,1,3-6H2 |
InChI-Schlüssel |
KRHWBSKOSUBJED-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CC2CCC1C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)





![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)


![3-Benzoyl-5-(3-chloro-phenyl)-1-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B11938419.png)


![(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11938440.png)
